molecular formula C29H43NO3 B12423444 (5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide

(5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide

Cat. No.: B12423444
M. Wt: 453.7 g/mol
InChI Key: WQJKKJKZACFUAR-VEJNOCSESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide is a complex organic compound with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide typically involves multiple steps, starting from simpler organic molecules. One common method involves the coupling of an appropriate amine with a polyunsaturated fatty acid derivative under controlled conditions. The reaction is often catalyzed by specific enzymes or chemical catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors and continuous flow systems to optimize the reaction conditions and improve yield. The process may also involve purification steps such as chromatography and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and reactivity.

    Substitution: The hydroxyl and amide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound is studied for its potential role in cellular signaling and metabolism. Its interactions with various enzymes and receptors are of particular interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating inflammatory conditions, metabolic disorders, and other diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and products. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid: Similar in structure but lacks the amide and hydroxyl groups.

    (5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide: A closely related compound with slight variations in functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and double bonds

Properties

Molecular Formula

C29H43NO3

Molecular Weight

453.7 g/mol

IUPAC Name

(5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide

InChI

InChI=1S/C29H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(33)30-27(25-31)24-26-20-22-28(32)23-21-26/h6-7,9-10,12-13,15-16,20-23,27,31-32H,2-5,8,11,14,17-19,24-25H2,1H3,(H,30,33)/b7-6-,10-9-,13-12-,16-15-/t27-/m1/s1

InChI Key

WQJKKJKZACFUAR-VEJNOCSESA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@H](CC1=CC=C(C=C1)O)CO

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CC1=CC=C(C=C1)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.